molecular formula C15H15ClN4O3S B2729885 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313470-84-7

7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2729885
CAS No.: 313470-84-7
M. Wt: 366.82
InChI Key: SEVZXOSCIZUPPR-UHFFFAOYSA-N
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Description

This purine-dione derivative features a 4-chlorobenzyl group at position 7, a (2-hydroxyethyl)thio substituent at position 8, and a methyl group at position 2. Its molecular formula is C₁₅H₁₆ClN₄O₃S (monoisotopic mass: ~350.06 Da), with the hydroxyethylthio moiety enhancing hydrophilicity compared to alkylthio analogs .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c1-19-12-11(13(22)18-14(19)23)20(15(17-12)24-7-6-21)8-9-2-4-10(16)5-3-9/h2-5,21H,6-8H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVZXOSCIZUPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the purine core.

    Attachment of the Hydroxyethylthio Group: The hydroxyethylthio group is added through a thiol-ene reaction, where a hydroxyethyl thiol reacts with an alkene precursor.

    Methylation: The final step involves the methylation of the purine ring, typically using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on various biochemical pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Position 8 Substitution: Thioether Variations

The nature of the position 8 substituent critically influences electronic properties and bioactivity.

Compound Name Position 8 Substituent Molecular Formula Key Features Biological Notes (if available) Reference
Target Compound (2-Hydroxyethyl)thio C₁₅H₁₆ClN₄O₃S Hydrophilic due to -OH; H-bond donor Not explicitly reported
7-(4-Chlorobenzyl)-8-(ethylthio)-... Ethylthio C₁₅H₁₅ClN₄O₂S Lipophilic; no H-bonding capability Lower solubility than target compound
M4 (Acta Pharmacol Sinica, 2017) 2-((2-hydroxypropyl)thio)acetic acid C₁₈H₁₈ClN₄O₅S Extended chain; additional carboxylic acid Enhanced polarity; potential for ionic interactions
3j (Synthesis and Biological Apps) 6-Methyl-pyridin-2-yloxy C₁₇H₁₉N₅O₄ Aromatic substitution; CNS inactivity Retained analgesic activity
8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-... 2-Chlorobenzylthio + methoxyethyl C₁₆H₁₇ClN₄O₃S Increased steric bulk; electron-withdrawing Cl Unreported bioactivity

Key Observations :

  • The hydroxyethylthio group in the target compound improves water solubility compared to ethylthio analogs .
  • Substitutions with aromatic groups (e.g., pyridinyloxy in 3j) abolish CNS activity but retain analgesia, suggesting that polar groups at position 8 may modulate target selectivity .

Position 7 Substitution: Chlorobenzyl vs. Other Groups

The 4-chlorobenzyl group at position 7 is a common motif in purine-dione derivatives.

Compound Name Position 7 Substituent Molecular Formula Key Features Reference
Target Compound 4-Chlorobenzyl C₁₅H₁₆ClN₄O₃S Moderate lipophilicity; halogen bonding potential
73m (C-H fonctionnalisation de purines) 4-Chlorobenzyl C₁₆H₁₅ClN₄O₂ Methyl groups at 1,3,7; Pd-catalyzed synthesis
Etophylline (Review on Sus, 2023) 2-Hydroxyethyl C₉H₁₂N₄O₃ Hydrophilic; theophylline derivative
8-[(4-Chlorophenyl)methylthio]-7-isopropyl-... 4-Chlorobenzylthio + isopropyl C₁₇H₁₉ClN₄O₂S Increased steric bulk; dual hydrophobic groups

Key Observations :

  • The 4-chlorobenzyl group enhances stability and target binding via halogen interactions, as seen in HSP90 inhibitors .
  • Substituting position 7 with hydrophilic groups (e.g., hydroxyethyl in Etophylline) shifts pharmacokinetic profiles, favoring renal excretion .

Electronic and Steric Effects

  • Steric Hindrance : Bulkier substituents at position 8 (e.g., biphenyl-styryl in Compound 20, ) reduce enzymatic metabolism but may limit membrane permeability .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s hydroxyethylthio group can be introduced via nucleophilic substitution, similar to methods in .
  • Biological Potential: Analogs with hydroxyalkylthio groups (e.g., M4 in ) show promise in balancing solubility and target engagement, suggesting the target compound may exhibit favorable ADME properties .

Biological Activity

7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure incorporates a chlorobenzyl group and a hydroxyethylthio group, which may contribute to its biological activity. This compound has garnered interest in various fields, particularly for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN4O3SC_{15}H_{15}ClN_{4}O_{3}S, with a molecular weight of approximately 350.9 g/mol. The InChI representation is as follows:

InChI=1S/C15H15ClN4O3S/c1191211(13(22)1814(19)23)20(15(1712)247621)892410(16)539/h25,21H,68H2,1H3,(H,18,22,23)\text{InChI}=1S/C15H15ClN4O3S/c1-19-12-11(13(22)18-14(19)23)20(15(17-12)24-7-6-21)8-9-2-4-10(16)5-3-9/h2-5,21H,6-8H2,1H3,(H,18,22,23)

The biological activity of 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with specific enzymes and molecular targets. The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating various biochemical pathways. This mechanism can lead to significant effects on cellular processes such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties:
Studies have shown that derivatives of purine compounds can inhibit cancer cell growth. For instance, compounds similar to 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine have demonstrated efficacy against various cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these activities are critical in determining the potency of the compound.

Table 1: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.39
NCI-H4600.46
HeLa7.01
SF-26831.5

2. Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

3. Antioxidant Activity:
Preliminary studies indicate that this compound possesses antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of purine compounds related to 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine. These derivatives were tested in vitro against multiple cancer cell lines:

Case Study Summary:
Researchers synthesized several analogs and assessed their cytotoxic effects using MTT assays. The results indicated that modifications in the chlorobenzyl and hydroxyethylthio groups significantly influenced the anticancer activity.

Table 2: Summary of Case Study Findings

CompoundCell LineIC50 (µM)Notes
Compound A (similar structure)MCF-70.39Strong inhibition
Compound B (modified chlorobenzyl)NCI-H4600.46Moderate inhibition
Compound C (hydroxyethyl variant)HeLa7.01Lower activity

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